DM1-SMe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

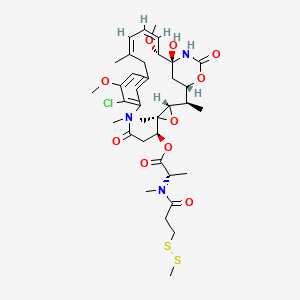

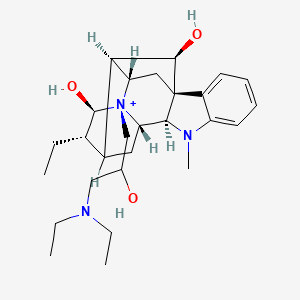

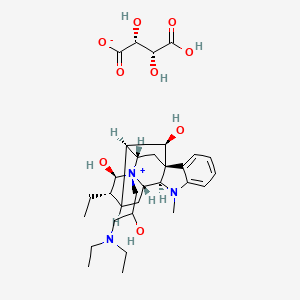

DM1-SMe is a potent maytansinoid microtubular inhibitor. It’s an unconjugated form of DM1, mixed with thiomethane to cap its sulfhydryl group . DM1-SMe can be readily conjugated to the SH group of an antibody to form an antibody-drug conjugate (ADC) .

Synthesis Analysis

DM1-SMe is an unconjugated form of the Maytansinoid in IMGN901 . It’s about 3-10-fold more potent than the parent agent Maytansine, with IC50s ranging from 0.003 to 0.01 nM for DM1-SMe in a panel of human tumor cell lines .Molecular Structure Analysis

The molecular weight of DM1-SMe is 784.377 . The elemental analysis shows that it contains Carbon (55.13%), Hydrogen (6.43%), Chlorine (4.52%), Nitrogen (5.36%), Oxygen (20.40%), and Sulfur (8.17%) .Chemical Reactions Analysis

T-DM1 mediates its activity in several ways, including the anti-tumor effects of trastuzumab and those of DM1, a cytotoxic anti-microtubule agent released within the target cells upon degradation of the human epidermal growth factor receptor-2 (HER2)-T-DM1 complex in lysosomes .Physical And Chemical Properties Analysis

DM1-SMe is a solid substance with an off-white to light yellow color . It has a molecular formula of C36H50ClN3O10S2 .Applications De Recherche Scientifique

Cancer Treatment

DM1-SMe is an analog of mertansine (DM1) with a thiomethane cap attached to the sulfhydryl group . It has in vitro activity against the pediatric preclinical testing program (PPTP) panel of cancer cell lines with IC50 values of 0.002 to >3 nM . This suggests that DM1-SMe could be a potential therapeutic agent for various types of cancer.

Antibody-Drug Conjugates

DM1-SMe is used in the development of antibody-drug conjugates (ADCs). For instance, Lorvotuzumab mertansine is an ADC composed of a humanized anti-CD56 antibody, lorvotuzumab, linked via a cleavable disulfide linker to the tubulin-binding maytansinoid DM1 . This ADC has shown potent antitumor activity against small cell lung cancer in human xenograft models .

Targeting CD56-Positive Cells

DM1-SMe has been used in research focusing on CD56-positive cells. The conjugation of lorvotuzumab with DM1 did not alter its specific binding to cells and demonstrated potent target-dependent cytotoxicity against CD56-positive small cell lung cancer cells in vitro .

Combination Therapy

DM1-SMe has been studied in combination with other therapies. For example, Lorvotuzumab mertansine demonstrated outstanding anti-tumor activity in combination with carboplatin/etoposide, with superior activity over chemotherapy alone .

Muscular Dystrophy Research

DM1-SMe is also being used in research related to muscular dystrophy. Preclinical data showed that in nonhuman primates, ARO-DM1 achieved greater than 80% silencing of DMPK in skeletal muscle, which was maintained for longer than 85 days .

Gene Silencing

DM1-SMe has been used in research focusing on gene silencing. In a mouse model of DM1 harboring a pathogenic DMPK transgene, a modified version of ARO-DM1 was used .

Mécanisme D'action

- DM1-SMe has excellent potency (3-10-fold more than its parent agent, Maytansine) with IC50s ranging from 0.003 to 0.01 nM in human tumor cell lines .

- Environmental factors influence DM1-SMe’s efficacy and stability:

Pharmacokinetics

Action Environment

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUUPZXOPGORNG-UDXCHANISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50ClN3O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131873213 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)